N-(prop-2-en-1-yl)pyridine-3-carboxamide
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Overview
Description
N-(prop-2-en-1-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C9H10N2O It is a derivative of pyridine, featuring a carboxamide group attached to the third position of the pyridine ring and a prop-2-en-1-yl group attached to the nitrogen atom
Mechanism of Action
Target of Action
N-allylnicotinamide, also known as N-(prop-2-en-1-yl)pyridine-3-carboxamide or N-prop-2-enylpyridine-3-carboxamide, primarily targets the VEGFR-2, a subtype receptor tyrosine kinase (RTK) responsible for angiogenesis . This receptor is expressed in various cancer cells, making it a significant target for anticancer agents .
Mode of Action
N-allylnicotinamide interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition disrupts the angiogenesis process, which is crucial for the growth and survival of cancer cells . Additionally, N-allylnicotinamide has anti-inflammatory actions, which may benefit people with inflammatory skin conditions .
Biochemical Pathways
N-allylnicotinamide affects the NAD salvage pathway, specifically the activity of the rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT) . By activating NAMPT, N-allylnicotinamide effectively increases intracellular levels of NAD and induces subsequent metabolic and transcriptional reprogramming .
Pharmacokinetics
It’s worth noting that n,n-diethylnicotinamide (nndena), a derivative of nicotinamide, has been found to be a highly effective hydrotropic agent, significantly increasing the aqueous solubility of certain compounds . This suggests that N-allylnicotinamide may have similar properties, potentially impacting its bioavailability.
Result of Action
The molecular and cellular effects of N-allylnicotinamide’s action are primarily seen in its ability to inhibit VEGFR-2, leading to anti-proliferative activities against human cancer cell lines . Additionally, it has been shown to have anti-inflammatory effects, beneficial for inflammatory skin conditions .
Action Environment
The action, efficacy, and stability of N-allylnicotinamide can be influenced by various environmental factors. For instance, the presence of certain surfactants can enhance the solubility of N-allylnicotinamide, potentially enhancing its bioavailability and therapeutic effect . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with prop-2-en-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
N-(prop-2-en-1-yl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: This compound has a similar structure but with a chlorine atom at the second position of the pyridine ring.
6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: Another similar compound with a chlorine atom at the sixth position of the pyridine ring.
Uniqueness
N-(prop-2-en-1-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the prop-2-en-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-prop-2-enylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h2-4,6-7H,1,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBFCZVVOXVKLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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